molecular formula C19H10N2O2 B15336586 Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione

Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione

Cat. No.: B15336586
M. Wt: 298.3 g/mol
InChI Key: URYGDNBRLLLDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione is a heterocyclic compound that belongs to the class of quinazoline derivatives. . The unique structure of this compound, which includes both indole and quinazoline moieties, makes it an interesting subject for research in various scientific fields.

Chemical Reactions Analysis

Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid (MsOH) for Fischer indole synthesis , and transition-metal catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of MsOH yields a tricyclic indole derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s ability to form stable complexes with biomolecules also contributes to its biological activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione can be compared with other quinazoline derivatives, such as quinazolinones and benzo[4,5]imidazo[1,2-a]quinoxalines . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. For example, quinazolinones are known for their anticancer and anti-inflammatory activities, while benzo[4,5]imidazo[1,2-a]quinoxalines are used in the development of optoelectronic materials . The unique combination of indole and quinazoline moieties in this compound sets it apart from these similar compounds and highlights its potential for diverse scientific applications.

Properties

Molecular Formula

C19H10N2O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,10,14,16,18,20-nonaene-3,12-dione

InChI

InChI=1S/C19H10N2O2/c22-17-16-12-6-2-1-5-11(12)9-10-15(16)21-18(17)20-14-8-4-3-7-13(14)19(21)23/h1-10H

InChI Key

URYGDNBRLLLDEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=NC5=CC=CC=C5C(=O)N34

Origin of Product

United States

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